4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
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Overview
Description
4-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a complex organic compound that features a biphenyl sulfonyl group attached to a piperazine ring, which is further connected to a methoxy-methylpyrimidine moiety
Mechanism of Action
Target of Action
It is known that piperazine derivatives often interact with various receptors and enzymes in the body .
Mode of Action
Piperazine derivatives have been shown to inhibit microtubule synthesis by a unique mechanism, inhibit cell cycle progression, and inhibit angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize .
Biochemical Pathways
Piperazine derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
It is known that the incorporation of a piperazine moiety into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It is known that piperazine derivatives can have various effects, including inhibiting cell cycle progression and angiogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH can affect drug accumulation . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Biphenyl Sulfonyl Intermediate: This step involves the sulfonylation of biphenyl using sulfonyl chloride in the presence of a base such as pyridine.
Piperazine Coupling: The biphenyl sulfonyl intermediate is then reacted with piperazine under reflux conditions in a suitable solvent like dichloromethane.
Pyrimidine Attachment: The final step involves the coupling of the piperazine derivative with 6-methoxy-2-methylpyrimidine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the biphenyl sulfonyl group.
Reduction: Reduced forms of the piperazine or pyrimidine rings.
Substitution: Alkylated derivatives of the piperazine or pyrimidine rings.
Scientific Research Applications
4-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, potentially leading to the development of new drugs.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-((5-(4-Fluorophenyl)pyridin-3-yl)methyl)piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one hydrochloride
- 8-(4-([1,1′-Biphenyl]-4-ylmethyl)piperazin-1-yl)-2-methoxyquinoline
Uniqueness
4-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is unique due to its combination of a biphenyl sulfonyl group with a piperazine and pyrimidine moiety, which provides a distinct set of chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
4-methoxy-2-methyl-6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-17-23-21(16-22(24-17)29-2)25-12-14-26(15-13-25)30(27,28)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGPKVXFCQHBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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